2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety at position 2. The acetamide is further substituted with a 4-methylphenyl group. This structure combines hydrogen-bonding capabilities (via the amino group), aromatic π-π interactions (pyridine and phenyl rings), and moderate lipophilicity (methyl group), making it a candidate for diverse biological applications, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-2-4-13(5-3-11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-8-18-9-7-12/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXXQHIQRYEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is alpha-synuclein (α-syn), an intrinsically disordered protein. This protein is found in presynaptic terminals and is the main constituent of intracellular proteinaceous accumulations in Parkinson’s disease (PD) patients.
Mode of Action
This compound interacts with α-syn to inhibit its aggregation. In pathological conditions, α-syn forms amyloid aggregates that lead to neurotoxicity and neurodegeneration. This compound has been shown to slightly reduce the α-syn aggregation.
Biochemical Pathways
The compound this compound affects the biochemical pathway involving α-syn. The aggregation of α-syn into amyloid fibrils leads to neuronal pathological inclusions located both in the neuron soma and in axons. This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, the mitochondrial damage, and the oxidative stress.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide represents a novel class of triazole derivatives that have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and an acetamide group, which contribute to its biological properties. The structural formula can be represented as follows:
Key Structural Components
- Triazole Ring : Known for its role in various therapeutic agents.
- Pyridine Moiety : Enhances biological activity through hydrogen bonding and coordination.
- Acetamide Group : Imparts solubility and stability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial and fungal strains.
| Microorganism | Activity (MIC µg/mL) | Comparison with Standard |
|---|---|---|
| Candida albicans | ≤ 25 | More effective than fluconazole |
| Staphylococcus aureus | 50 | Comparable to penicillin |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Doxorubicin |
| HeLa (Cervical Cancer) | 20 | Cisplatin |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interference with cellular processes. Triazole derivatives are known to inhibit enzymes such as:
- Cytochrome P450 enzymes , critical in drug metabolism.
- Dihydropteroate synthase , involved in folate biosynthesis in bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key modifications that enhance activity include:
- Substitution on the Pyridine Ring : Alterations can affect binding affinity to targets.
- Variations in the Acetamide Group : Different substituents can modulate solubility and bioavailability.
Case Studies
Several studies have highlighted the biological efficacy of similar triazole compounds:
- Antifungal Activity Study : A series of triazole derivatives were synthesized and tested against Candida species. Results indicated that modifications in the aryl groups significantly impacted antifungal potency .
- Anticancer Screening : A comparative study of triazole derivatives showed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines .
Comparison with Similar Compounds
Compound 5m (4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine)
- Key Differences : Lacks the acetamide moiety; substituents include butylthio and phenyl groups.
Compound 6c (2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Key Differences : Pyridin-2-yl substitution and allyl group at position 3.
- Activity: Demonstrated moderate antimicrobial activity (83% yield), but the allyl group may confer metabolic instability compared to the amino group in the target compound .
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide)
- Key Differences : Ethyl groups at triazole and phenyl positions; pyridin-3-yl substitution.
- Activity : Potent Orco receptor agonist in insects. The ethyl groups enhance receptor binding via hydrophobic interactions, unlike the target compound’s methyl group .
Functional Analogues with Anti-Exudative/Anti-Inflammatory Activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
KA3 (N-substituted aryl derivative from )
- Key Differences : Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring.
- Activity : KA3 showed superior antimicrobial activity (MIC < 25 µg/mL) due to enhanced electrophilicity. The target compound’s 4-methylphenyl (electron-donating) may reduce potency but improve metabolic stability .
Table 1: Physicochemical Properties
Critical Analysis of Substituent Effects
- Amino Group (Position 4): Enhances solubility and hydrogen-bonding interactions, contrasting with allyl or ethyl groups in analogues like 6c or VUAA1 .
- Pyridin-4-yl vs. Pyridin-3-yl : The 4-position pyridine allows linear π-stacking in crystal packing (observed in related structures), whereas 3-substituted pyridines (e.g., VUAA1) may alter binding pocket interactions .
- 4-Methylphenyl vs.
Q & A
Q. What synthetic methodologies are employed to synthesize this compound, and how are intermediates characterized?
The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in alkaline conditions (e.g., KOH/NaOH in methanol) . Key intermediates are characterized using ¹H-NMR and ¹³C-NMR spectroscopy to confirm structural integrity, ensuring alignment with proposed synthetic pathways .
Q. How is the chemical structure validated post-synthesis?
Structural confirmation relies on multinuclear NMR spectroscopy (¹H and ¹³C) to verify the presence of the pyridinyl ring, triazole backbone, and acetamide substituents. Spectral data must match predicted chemical shifts for the sulfanyl and amino groups .
Q. What in vivo models are used to evaluate anti-exudative activity?
Anti-exudative efficacy is tested using formalin-induced edema in rats , where compound administration (e.g., 50–100 mg/kg doses) quantifies reduction in paw swelling. Activity is benchmarked against controls like indomethacin .
Advanced Research Questions
Q. How do structural modifications influence anti-exudative activity?
Structure-activity relationship (SAR) studies compare substituents on the triazole ring (e.g., pyridinyl vs. furyl). For example:
Q. What computational strategies optimize pharmacokinetic properties like solubility or bioavailability?
Quantum chemical calculations and reaction path search methods predict optimal substituents for solubility (e.g., introducing polar groups) or metabolic stability. For example:
Q. How can contradictory data in biological activity be resolved?
Contradictions (e.g., variable efficacy across analogs) are addressed through:
Q. What strategies mitigate challenges in aqueous solubility during formulation?
While direct evidence is limited, methodological approaches include:
- Salt formation (e.g., hydrochloride salts of the amino group).
- Co-solvent systems (e.g., PEG-400/water mixtures) to enhance dissolution.
- Nanoformulation using liposomes or micelles for targeted delivery .
Data-Driven Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
